2-Fluoro-6-(4-methylpiperazin-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-14-5-7-15(8-6-14)10-4-2-3-9(12)11(10)13/h2-4H,5-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBYSTFHAYQSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Fluoro 6 4 Methylpiperazin 1 Yl Aniline and Analogues
Strategic Considerations in ortho-Fluoroaniline and meta-Piperazine Substitution
The synthesis of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline requires careful strategic planning to control the regioselectivity of the substitution reactions on the aromatic ring. The target molecule has three substituents on the aniline (B41778) ring: a fluorine atom and a 4-methylpiperazine group, both positioned ortho to the amino group. This arrangement necessitates a synthetic approach that can effectively install these groups in the desired 1, 2, 3-positions.
A common and effective strategy involves the use of a starting material where the positions of future substitution are activated by a directing group, which is later converted to the aniline. A highly activated starting material like 1,3-difluoro-2-nitrobenzene (B107855) is an ideal precursor. In this scenario, the nitro group is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The nitro group activates the positions ortho and para to it. In 1,3-difluoro-2-nitrobenzene, both fluorine atoms are ortho to the nitro group, making them susceptible to displacement by a nucleophile.
The key strategic challenge lies in achieving mono-substitution with N-methylpiperazine, selectively replacing one of the two fluorine atoms. The inherent symmetry of the starting material means that the initial substitution can occur at either the C1 or C3 position. Once the first substitution occurs, the electronic nature of the ring is altered, which will influence the feasibility of a second substitution. Following the successful SNAr reaction, the final step is the reduction of the nitro group to the desired aniline.
Nucleophilic Aromatic Substitution (SNAr) as a Primary Synthetic Route
Nucleophilic aromatic substitution (SNAr) is the most prominent and widely employed method for the synthesis of this compound and its analogues. This pathway is favored due to the high activation provided by electron-withdrawing groups and the excellent leaving group ability of fluorine in this context.
A plausible and efficient synthesis commences with a di- or tri-substituted benzene (B151609) derivative, which, through a two-step process involving SNAr and a subsequent reduction, yields the final product. A typical reaction scheme would involve the reaction of 1,3-difluoro-2-nitrobenzene with N-methylpiperazine, followed by the reduction of the nitro intermediate.
Detailed Exploration of SNAr Reaction Conditions and Optimization
The success of the SNAr reaction is highly dependent on the reaction conditions. The reaction of an activated aryl fluoride (B91410) with an amine nucleophile like N-methylpiperazine is typically carried out at elevated temperatures. For instance, a related synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline involves heating 1-fluoro-2-nitrobenzene (B31998) with N-methylpiperazine in a sealed tube at 100°C for 12 hours. Similar conditions can be extrapolated for the synthesis of the 2-fluoro-6-substituted isomer from 1,3-difluoro-2-nitrobenzene.
Optimization of these conditions is crucial for maximizing yield and minimizing side products. Key parameters to consider include the solvent, temperature, reaction time, and the presence of a base. Dipolar aprotic solvents are often the solvents of choice for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and enhance the nucleophilicity of the amine. acsgcipr.org
| Parameter | Typical Range/Value | Rationale |
|---|---|---|
| Starting Material | 1,3-difluoro-2-nitrobenzene | Nitro group activates both fluorine atoms for SNAr. |
| Nucleophile | N-methylpiperazine | The amine that will be installed on the aromatic ring. |
| Solvent | DMSO, DMF, NMP, or neat | Polar aprotic solvents stabilize the Meisenheimer complex. Running the reaction neat (using the amine as solvent) can also be effective. |
| Temperature | 80-150°C | Thermal energy is required to overcome the activation barrier of the reaction. |
| Base | K2CO3, Et3N, or excess amine | To neutralize the HF formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. |
| Reaction Time | Several hours to overnight | Depends on the reactivity of the substrates and the temperature. |
Role of Activating Groups and Leaving Group Efficiency in Fluorinated Systems
The feasibility of an SNAr reaction is critically dependent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance or induction, thereby lowering the activation energy of the reaction. libretexts.org The nitro group (-NO2) is one of the most powerful activating groups, and its presence ortho or para to the leaving group is essential for the reaction to proceed efficiently. libretexts.org
In the context of fluorinated systems, the leaving group ability follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. acs.org This "element effect" is attributed to the high electronegativity of fluorine. The carbon atom attached to fluorine is highly electrophilic, which facilitates the initial, rate-determining attack by the nucleophile. nih.gov Although the C-F bond is strong, the stabilization of the transition state leading to the Meisenheimer complex is the dominant factor in determining the reaction rate.
Catalyst Systems and Solvent Effects in SNAr Reactions
While many SNAr reactions proceed thermally without the need for a catalyst, certain systems can benefit from catalysis. For instance, phase-transfer catalysts can be employed to facilitate reactions between a nucleophile in an aqueous or solid phase and a substrate in an organic phase. However, for the synthesis of the title compound, a catalyst is generally not required.
The choice of solvent, on the other hand, has a profound impact on the reaction rate and, in some cases, the regioselectivity. Polar aprotic solvents such as DMSO, DMF, and NMP are highly effective for SNAr reactions because they are able to stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile, thus preserving its reactivity. acsgcipr.org In some cases, nonpolar solvents have been shown to favor ortho-selectivity in the SNAr reactions of substrates like 2,4-difluoronitrobenzene. acs.org This is attributed to the formation of a six-membered polar transition state. acs.org
| Solvent | Dielectric Constant (approx.) | Effect on SNAr Rate | Notes |
|---|---|---|---|
| DMSO (Dimethyl sulfoxide) | 47 | High | Excellent at stabilizing the Meisenheimer complex. |
| DMF (Dimethylformamide) | 37 | High | Commonly used, good solvating properties. |
| NMP (N-Methyl-2-pyrrolidone) | 32 | High | High boiling point, suitable for high-temperature reactions. |
| Toluene | 2.4 | Low | Can be used, sometimes with additives, and may influence regioselectivity. acs.org |
| Neat (Excess Amine) | N/A | Variable | Acts as both reactant and solvent, can be very efficient. |
Alternative and Complementary Synthetic Pathways
Palladium-Catalyzed Amination Approaches for Aryl-Nitrogen Bond Formation
Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the formation of aryl-nitrogen bonds. wikipedia.org This methodology offers a viable alternative to SNAr, especially for less activated aryl halides. The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net
For the synthesis of this compound, a potential Buchwald-Hartwig approach would involve the coupling of a 1-halo-2-fluoro-6-nitrobenzene (where the halo is Br or I) with N-methylpiperazine. The subsequent reduction of the nitro group would then yield the target compound. A Chinese patent describes a similar palladium-catalyzed reaction between a protected 2-fluoro-4-bromaniline and various amines, using a Pd2(dba)3/Xantphos catalyst system. google.com
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
| Component | Example | Function |
|---|---|---|
| Aryl Halide | 1-Bromo-2-fluoro-6-nitrobenzene | Electrophilic coupling partner. |
| Amine | N-methylpiperazine | Nucleophilic coupling partner. |
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, Buchwald's biaryl phosphines (e.g., XPhos) | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | NaOtBu, K3PO4, Cs2CO3 | Deprotonates the amine and facilitates the reductive elimination step. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used. |
The development of increasingly sophisticated ligands has expanded the scope of the Buchwald-Hartwig amination to include a wide range of substrates and functional groups, making it a powerful complementary strategy to classical SNAr reactions. rug.nl
Reductive Amination Strategies for Piperazine (B1678402) Ring Incorporation
Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency in forming carbon-nitrogen bonds. jocpr.com This methodology typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. jocpr.comorganic-chemistry.org In the context of synthesizing this compound or its analogues, reductive amination provides a direct and powerful route for introducing the N-methylpiperazine moiety onto a suitable aromatic precursor.
The strategic application of this method hinges on the selection of the starting materials. A common approach involves the reaction of N-methylpiperazine with an aniline precursor containing a carbonyl group, such as 2-amino-3-fluorobenzaldehyde. The initial reaction forms an iminium ion intermediate, which is subsequently reduced to forge the final C-N bond, thus incorporating the piperazine ring.
A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. organic-chemistry.org Classical reagents include sodium borohydride (B1222165) derivatives like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are favored for their mildness and selectivity. jocpr.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, represents a greener alternative, though it may require more stringent reaction conditions. organic-chemistry.org
Recent advancements have focused on developing more sustainable and selective methods. Catalyst-controlled reductive amination using transition metals like iridium, ruthenium, or nickel can offer high levels of selectivity and efficiency. jocpr.com Furthermore, the field of biocatalysis has introduced enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) as powerful catalysts for asymmetric reductive amination, enabling the synthesis of chiral amines with high enantioselectivity under mild, aqueous conditions. researchgate.net While the parent compound this compound is achiral, this enzymatic approach is highly relevant for the synthesis of chiral analogues. researchgate.net
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Substrates | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, selective, tolerant of many functional groups, effective for acid-sensitive substrates. | Stoichiometric waste (boron salts), relatively expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones (at acidic pH) | Effective at mildly acidic pH where imine formation is favorable. | Highly toxic (cyanide), requires careful handling and disposal. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Aldehydes, Ketones | High atom economy, clean reaction (water is the only byproduct). | May require high pressure/temperature, can reduce other functional groups (e.g., nitro, alkenes). |
| Imine Reductases (IREDs) | Wide range of Ketones and Amines | High stereoselectivity, mild aqueous conditions, environmentally benign. | Substrate scope can be limited, enzyme cost and stability can be a factor. |
Multi-Step Synthesis from Precursors: Protecting Group Chemistry and De-protection
The synthesis of complex aromatic amines like this compound often requires a multi-step approach to manage the reactivity of different functional groups. utdallas.edu Protecting group chemistry is a fundamental strategy in this context, particularly for modulating the reactivity of the aniline amino group. The -NH₂ group in aniline derivatives is a strong activating group and a nucleophile, which can lead to undesirable side reactions such as over-alkylation, oxidation, or unwanted participation in substitution reactions. utdallas.edu
To circumvent these issues, the amino group is often temporarily converted into a less reactive functional group—a protecting group. For anilines, a common and effective protecting group is the acetyl group, which transforms the amine into an acetamide. utdallas.edu This transformation has several benefits:
Reduced Basicity and Nucleophilicity: The amide is significantly less basic and nucleophilic than the free amine, preventing it from interfering with subsequent reactions.
Steric Hindrance: The bulkier amide group can help direct incoming electrophiles to specific positions on the aromatic ring.
Stability: Amides are generally stable to a wide range of reaction conditions but can be readily removed when desired.
A hypothetical multi-step synthesis could proceed as follows:
Protection: Starting with a precursor like 2,6-difluoroaniline, the amino group is protected by reacting it with acetic anhydride (B1165640) or acetyl chloride to form 2,6-difluoroacetanilide.
Nucleophilic Aromatic Substitution (SₙAr): The protected intermediate is then reacted with N-methylpiperazine. The electron-withdrawing nature of the fluoro substituents and the amide group facilitates the displacement of one of the fluorine atoms by the piperazine nucleophile.
De-protection: The final step is the removal of the acetyl protecting group to reveal the free aniline. This is typically achieved by hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, yielding the target molecule, this compound.
This strategic use of protection and de-protection ensures that the desired transformations occur in a controlled manner, leading to higher yields and purity of the final product. utdallas.edu
Principles of Green Chemistry in the Synthesis of Fluoroaminopiperazines
The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize the environmental impact of drug manufacturing. mdpi.comresearchgate.net The synthesis of fluoroaminopiperazines, including this compound, can be made more sustainable by applying these principles throughout the synthetic process. nih.gov Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net
Key principles relevant to fluoroaminopiperazine synthesis include:
Waste Prevention: Designing synthetic routes that minimize the formation of byproducts.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. jocpr.com
Use of Safer Chemicals: Employing substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries: Minimizing or eliminating the use of auxiliary substances like solvents, or using safer alternatives. mdpi.com
Catalysis: Using catalytic reagents in small amounts over stoichiometric reagents. researchgate.net
Modern synthetic techniques such as flow chemistry, microwave-assisted synthesis, and biocatalysis are being implemented to create greener processes for producing active pharmaceutical ingredients (APIs). nih.govmdpi.com These approaches often lead to higher yields, shorter reaction times, and reduced energy consumption, contributing to a more sustainable manufacturing footprint. mdpi.com
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnumberanalytics.com A reaction with high atom economy is inherently more sustainable as it generates less waste. numberanalytics.com
The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
In designing a synthesis for this compound, maximizing atom economy is a primary goal. This involves selecting reaction types that are inherently atom-economical. For instance:
Addition Reactions: These reactions, such as certain cycloadditions, are ideal as they incorporate all reactant atoms into the product, achieving 100% atom economy. nih.gov
Rearrangement Reactions: These are also 100% atom-economical as they only reorganize the atoms within a molecule.
Substitution and Elimination Reactions: These are less atom-economical as they inherently produce byproducts that are not part of the final molecule.
Utilize Catalytic Reactions: Catalysts are used in small quantities and are not consumed in the reaction, significantly improving atom economy compared to using stoichiometric reagents that end up as waste. numberanalytics.com For example, a catalytic hydrogenation for a reduction step is far superior in atom economy to a reduction using a stoichiometric metal hydride reagent. nih.gov
Optimize Stoichiometry: Using reactants in the exact required ratios minimizes excess reagents that become waste. numberanalytics.com
By carefully selecting reactions and reagents, the synthesis of fluoroaminopiperazines can be designed to be more efficient, cost-effective, and environmentally friendly. numberanalytics.com
Solvent Selection and Sustainable Reaction Media
Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest mass of material in a reaction and contributing significantly to waste and energy consumption. mdpi.com Green chemistry emphasizes the use of safer, more sustainable solvents or, ideally, the elimination of solvents altogether. mdpi.comnih.gov
The choice of solvent is critical in the synthesis of fluoroaminopiperazines. Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane) and some aprotic polar solvents (e.g., dimethylformamide) are effective but pose significant health and environmental hazards. unibo.it The trend is towards replacing these with greener alternatives.
Table 2: Green Chemistry Classification of Common Solvents
| Class | Solvents | Assessment |
|---|---|---|
| Recommended | Water, Ethanol (B145695), Methanol, 2-Propanol, Ethyl Acetate | Low environmental impact, low toxicity, derived from renewable sources (for some). |
| Problematic / Substitution Advised | Acetonitrile, Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to high environmental and/or health concerns. Should be replaced if possible. |
| Hazardous / Banned | Benzene, Carbon Tetrachloride, Dioxane, Dimethylformamide (DMF) | High toxicity, carcinogenic, or significant environmental hazards. Use should be avoided. |
Data adapted from green chemistry solvent selection guides. unibo.it
For the synthesis of this compound, this means exploring reaction conditions in recommended solvents like ethanol or ethyl acetate. Additionally, innovative media are being explored, such as ionic liquids or supercritical fluids. mdpi.com Solvent-free reactions, conducted via mechanochemical grinding or by heating neat reactants, represent an ideal green chemistry approach by completely eliminating solvent waste. mdpi.com
Enantioselective Synthesis Strategies for Chiral Analogues
While this compound is an achiral molecule, many of its analogues developed for pharmaceutical applications are chiral. Chirality is a critical feature in drug design, as different enantiomers (non-superimposable mirror images) of a molecule can have vastly different biological activities and metabolic profiles. Therefore, methods for enantioselective synthesis—the synthesis of a specific enantiomer—are of paramount importance. researchgate.net
Several powerful strategies exist for the enantioselective synthesis of chiral amines and related structures:
Asymmetric Catalysis: This is one of the most efficient methods, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A prominent example is the asymmetric hydrogenation of imines or enamines using chiral transition metal catalysts (e.g., based on rhodium, iridium, or ruthenium) with chiral ligands. nih.govsemanticscholar.org
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com
Biocatalysis: As mentioned previously, enzymes like IREDs can catalyze reactions with extremely high enantioselectivity under environmentally friendly conditions. researchgate.net
Organocatalysis: This approach uses small, chiral organic molecules as catalysts, avoiding the need for potentially toxic or expensive metals.
These strategies can be applied to create chiral analogues of this compound, for instance, by introducing a stereocenter on a substituent on the aniline ring or on the piperazine ring itself. nih.gov
Chiral Auxiliaries and Ligand Design in Asymmetric Transformations
The use of chiral auxiliaries and the design of chiral ligands are two central pillars of modern asymmetric synthesis. wiley.com
Chiral Auxiliaries: A chiral auxiliary functions by being covalently bonded to the substrate, creating a chiral environment that forces subsequent reactions to proceed with a high degree of diastereoselectivity. sigmaaldrich.com Once the new stereocenter is formed, the auxiliary is cleaved from the product. Common examples of chiral auxiliaries include:
Oxazolidinones (Evans Auxiliaries): Widely used to direct stereoselective alkylation, aldol, and Diels-Alder reactions. sigmaaldrich.com
Ephedrine and Pseudoephedrine Derivatives: These are versatile auxiliaries used in the synthesis of chiral alcohols, amines, and carbonyl compounds. sigmaaldrich.com
Sulfinamide Auxiliaries: Effective for the synthesis of chiral amines from imines. sigmaaldrich.com
In the synthesis of a chiral analogue, an auxiliary could be attached to a precursor molecule to control the stereoselective introduction of a key functional group before being removed in a later step.
Chiral Ligand Design: In asymmetric transition-metal catalysis, the source of chirality is the ligand bound to the metal center. researchgate.net The design of effective chiral ligands is a highly active area of research. These ligands create a chiral pocket around the metal's active site, which differentiates between the two faces of the prochiral substrate, leading to the preferential formation of one enantiomer. organic-chemistry.orgnih.gov
Key features of successful chiral ligands include:
C₂-Symmetry: Many effective ligands possess a C₂ axis of symmetry, which reduces the number of possible transition states and often leads to higher enantioselectivity. organic-chemistry.orgnih.gov
Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand can be fine-tuned to optimize the selectivity and activity of the catalyst for a specific transformation.
Rigidity: A rigid ligand backbone often helps to lock the catalyst into a single, highly selective conformation.
Examples of widely used ligand families include BINAP, DuPhos, and various phosphino-oxazolines (PHOX ligands). The development of novel, highly effective chiral ligands is crucial for expanding the scope and power of asymmetric catalysis in synthesizing complex chiral molecules. semanticscholar.orgresearchgate.net
Mechanistic Investigations of Chemical Transformations Involving 2 Fluoro 6 4 Methylpiperazin 1 Yl Aniline
Detailed Reaction Mechanisms of Nucleophilic Aromatic Substitution on Fluorinated Anilines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups. In the context of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline, the fluorine atom serves as both a leaving group and a powerful activating group for this transformation. The reaction mechanisms are diverse and depend significantly on the reaction conditions and the nature of the nucleophile.
The most common mechanism for SNAr reactions is the stepwise addition-elimination pathway. libretexts.org This process involves two distinct steps: the initial attack of a nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore aromaticity.
The first step, which is typically the rate-determining step, involves the nucleophile adding to the aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.comwikipedia.org The presence of electron-withdrawing groups, especially at positions ortho and para to the leaving group, is crucial for stabilizing this anionic intermediate. libretexts.org
In the case of this compound, the high electronegativity of the fluorine atom makes the ipso-carbon electron-deficient and highly susceptible to nucleophilic attack. libretexts.orgwyzant.com Upon attack, the negative charge of the resulting Meisenheimer complex is delocalized across the aromatic ring. The strong inductive effect of the fluorine atom provides significant stabilization to this intermediate. stackexchange.com
| Halogen Leaving Group (X in p-nitrohalobenzene) | Relative Rate of Reaction with Piperidine |
| F | 3300 |
| Cl | 4.5 |
| Br | 1.0 |
| I | 0.4 |
This interactive table illustrates the significantly higher reaction rate when fluorine is the leaving group in a typical SNAr reaction, highlighting its role as a powerful activating group.
Under conditions involving very strong bases, such as sodium amide (NaNH₂), an alternative pathway, the elimination-addition mechanism, can occur. masterorganicchemistry.com This pathway proceeds through a highly reactive, uncharged intermediate called benzyne (B1209423) (or an aryne).
The mechanism is initiated by the deprotonation of a ring hydrogen atom adjacent (ortho) to the leaving group. This is followed by the elimination of the leaving group (e.g., fluoride), resulting in the formation of a carbon-carbon triple bond within the aromatic ring. masterorganicchemistry.com The resulting benzyne intermediate is then rapidly attacked by a nucleophile, followed by protonation to yield the final product.
For this compound, this mechanism would require a strong base to remove a proton from the carbon atom at the 3-position. Subsequent elimination of the fluoride (B91410) ion would generate a substituted benzyne intermediate. A notable consequence of the benzyne mechanism is that the incoming nucleophile can add to either carbon of the "triple bond," often leading to a mixture of constitutional isomers. masterorganicchemistry.com The formation of such isomers is a strong indicator that the reaction may be proceeding through a benzyne intermediate rather than a Meisenheimer complex.
While the stepwise Meisenheimer pathway has long been considered the canonical mechanism for SNAr reactions, recent computational and experimental studies have provided compelling evidence for a concerted SNAr (CSNAr) mechanism in certain cases. springernature.comacs.org In a concerted mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single step through a single transition state, without the formation of a stable Meisenheimer intermediate. nih.gov
The orbital interactions in a concerted pathway are similar to the addition-elimination mechanism, but the key difference lies in the timing of bond formation and cleavage. nih.gov This pathway is more likely when the system lacks strong resonance-stabilizing groups or when specific catalysts are employed. springernature.comacs.org Experimental evidence, such as the measurement of primary kinetic isotope effects, can be used to distinguish a concerted process from a stepwise one. A significant kinetic isotope effect involving the leaving group indicates that the carbon-leaving group bond is being broken in the rate-determining step, which is characteristic of a concerted mechanism. nih.gov Recent studies suggest that concerted mechanisms may be more common than previously thought, particularly for heterocyclic substrates and certain fluorination reactions. springernature.com
Impact of Substituent Effects on Aromatic Reactivity and Regioselectivity
The reactivity of the aromatic ring in this compound and the regioselectivity of its reactions are governed by the electronic properties of its substituents: the fluorine atom, the primary amino group, and the 4-methylpiperazin-1-yl group.
The fluorine atom exerts a powerful dual electronic influence on the aromatic ring.
Inductive Effect (-I): Due to its position as the most electronegative element, fluorine exhibits a very strong electron-withdrawing inductive effect. stackexchange.com It pulls electron density from the aromatic ring through the sigma bond framework, making the ring electron-deficient (deactivated) towards electrophilic attack but highly activated for nucleophilic attack. libretexts.org This inductive withdrawal is the primary reason for the high reactivity of fluoroarenes in SNAr reactions. wyzant.comstackexchange.com
Resonance Effect (+R): Fluorine also possesses lone pairs of electrons that can be donated to the aromatic pi-system through resonance. libretexts.org This effect pushes electron density into the ring, particularly at the ortho and para positions. However, for fluorine, the +R effect is significantly weaker than its -I effect. This is because the 2p orbital of fluorine and the 2p orbital of carbon are of similar size, allowing for some overlap, but the high electronegativity of fluorine makes it a reluctant pi-donor. libretexts.org
In nucleophilic aromatic substitution, the strong -I effect of fluorine dominates, lowering the energy of the Meisenheimer complex and accelerating the rate-determining addition step. stackexchange.com
| Effect | Description | Impact on SNAr Reactivity |
| Inductive (-I) | Strong withdrawal of electron density through the sigma bond due to high electronegativity. | Strongly Activating: Makes the ring electron-poor, favoring nucleophilic attack and stabilizing the anionic Meisenheimer intermediate. |
| Resonance (+R) | Weak donation of lone-pair electrons into the pi-system. | Weakly Deactivating: Slightly counteracts the inductive effect but is largely overshadowed. |
This interactive table summarizes the competing electronic effects of the fluorine substituent and their net impact on the rate of nucleophilic aromatic substitution.
In SNAr reactions, the position of the leaving group primarily dictates the site of substitution. However, the position of other substituents significantly influences the reaction rate. Electron-withdrawing groups provide the greatest rate enhancement when located ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com This is because these positions allow the negative charge of the Meisenheimer intermediate to be delocalized directly onto the electron-withdrawing group via resonance, providing substantial stabilization. libretexts.org When the activating group is in the meta position, this direct resonance stabilization is not possible, resulting in a much slower reaction. masterorganicchemistry.com
In the specific case of this compound, the substituents are positioned as follows relative to the fluorine leaving group:
The amino (-NH₂) group is at the 6-position (ortho).
The 4-methylpiperazin-1-yl group is at the 2-position (ortho).
Steric Hindrance Considerations in Substitution Reactions
The reactivity of this compound in substitution reactions is significantly influenced by the steric environment created by its ortho-substituents. The presence of both a fluorine atom and a bulky 4-methylpiperazin-1-yl group adjacent to the aniline's amino group introduces considerable steric hindrance, which plays a crucial role in dictating the accessibility of the nitrogen atom and the aromatic ring to incoming reagents.
In nucleophilic substitution reactions involving the aniline (B41778) nitrogen, such as acylation or alkylation, the bulky piperazinyl group can physically obstruct the approach of electrophiles. This phenomenon, often termed the "ortho effect," can lead to a significant reduction in reaction rates compared to less substituted anilines. Studies on similarly 2,6-disubstituted anilines have demonstrated that ortho-alkyl groups can cause considerable reductions in reactivity. For instance, the rates of reaction between substituted benzenesulphonyl chlorides and anilines are notably retarded by ortho-methyl substituents in the aniline. This effect is attributed to steric hindrance impeding the formation of the transition state. While the fluorine atom is smaller than a methyl group, the N-methylpiperazinyl group is substantially larger, suggesting a pronounced steric effect in this compound.
This steric crowding also affects the basicity of the aniline. The "ortho effect" typically makes ortho-substituted anilines weaker bases than their meta- and para-isomers, regardless of the electronic nature of the substituent. This is explained by steric inhibition of protonation, where the bulky groups hinder the approach of a proton, and also interfere with the solvation of the resulting anilinium ion, destabilizing it and shifting the equilibrium away from the protonated form.
For electrophilic aromatic substitution reactions on the benzene (B151609) ring, the substituents' steric bulk channels incoming electrophiles to the less hindered positions. The positions ortho to the amino group are already occupied. Therefore, substitution is directed primarily to the para-position relative to the strongly activating amino group. However, the piperazinyl group's size may also influence the orientation of the transition state for substitution at this para-position.
Oxidation and Reduction Reaction Pathways and Product Derivatization
The dual functional nature of this compound, possessing both an aniline and a piperazine (B1678402) moiety, presents multiple pathways for oxidation and reduction reactions, leading to a variety of derivatives.
Oxidation Pathways:
The aniline moiety is susceptible to oxidation, and the reaction outcome is highly dependent on the oxidant and reaction conditions. Direct oxidation of anilines can be complex, sometimes leading to polymerization or the formation of deeply colored products. However, specific reagents can yield well-defined products. Research on the oxidation of fluoroanilines with reagents like potassium ferricyanide (B76249) (K₃Fe(CN)₆) in the presence of a base has shown the formation of fluoroazobenzenes through the coupling of two aniline molecules. cdnsciencepub.comresearchgate.nettandfonline.com For 2-fluoro-substituted anilines, an alternative pathway can lead to the intramolecular cyclization and subsequent oxidation to form heterocyclic fluorophenazines. cdnsciencepub.comresearchgate.net
The N-arylpiperazine portion of the molecule can also undergo oxidation. Metabolic studies of various arylpiperazine-containing compounds have shown that enzymatic oxidation, often mediated by cytochrome P450 enzymes, can occur. nih.gov These reactions typically involve hydroxylation of the aromatic ring or oxidation at the piperazine ring. While these are biological transformations, they indicate potential sites for chemical oxidation. For instance, strong oxidizing agents could potentially lead to N-oxide formation at the tertiary N-methyl group of the piperazine ring or hydroxylation of the aniline ring.
Reduction Pathways and Derivatization:
The aniline functional group is in a reduced state. Therefore, reduction reactions are primarily relevant to the synthesis of the parent compound from a precursor or the transformation of derivatives. A common synthetic route to aromatic amines involves the reduction of a corresponding nitro-aromatic compound. For example, the synthesis of this compound could proceed via the chemical reduction of 1-Fluoro-2-nitro-3-(4-methylpiperazin-1-yl)benzene using standard reducing agents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd/C), or iron in acidic media.
The products derived from oxidation reactions can be further modified. For instance, the azo linkage in a potential azobenzene (B91143) derivative could be reduced to regenerate the amino groups or cleaved under more vigorous reductive conditions. Phenazine derivatives offer a scaffold for further functionalization, exploring their potential in materials science or medicinal chemistry.
Below is a table summarizing potential oxidation reactions.
| Reactant | Reagent(s) | Potential Product(s) | Reaction Type |
| This compound | K₃Fe(CN)₆, KOH | Bis(2-fluoro-6-(4-methylpiperazin-1-yl)phenyl)diazene | Oxidative Coupling (Azo formation) |
| This compound | K₃Fe(CN)₆, KOH | Substituted Fluorophenazine | Oxidative Cyclization |
| This compound | m-CPBA or H₂O₂ | 4-(2-Amino-3-fluorophenyl)-1-methylpiperazine 1-oxide | N-Oxidation |
Other Functional Group Transformations of the Aniline and Piperazine Moieties
Beyond oxidation and reduction, the aniline and piperazine moieties in this compound are amenable to a range of other functional group transformations.
Transformations of the Aniline Moiety:
Diazotization: The primary aromatic amino group is a key functional handle for a variety of transformations via the formation of a diazonium salt. Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures, converts the amino group into a diazonium cation (-N₂⁺). organic-chemistry.orgyoutube.com This intermediate is highly valuable in synthesis.
Sandmeyer Reaction: The diazonium group can be replaced by halides (Cl, Br) or cyanide (CN) using corresponding copper(I) salts.
Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻).
Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic rings (like phenols or other anilines) to form azo compounds, which are known for their vibrant colors and use as dyes.
Electrophilic Aromatic Substitution: The amino group is a powerful activating group that directs electrophiles to the ortho and para positions. byjus.com In this molecule, the ortho positions are blocked, so substitution is expected at the para position (C4). However, the high reactivity of the aniline ring can lead to multiple substitutions and side reactions, particularly oxidation. libretexts.org To control the reaction, the amino group is often "protected" by converting it into a less-activating amide, for example, by reacting it with acetic anhydride (B1165640) to form the corresponding acetanilide. This protected intermediate can then undergo electrophilic substitution (e.g., nitration, halogenation, sulfonation) more controllably, primarily at the para position. The protecting acetyl group can later be removed by hydrolysis to restore the amino group.
Transformations of the Piperazine Moiety:
The N-methylpiperazine ring is generally stable. The tertiary nitrogen attached to the methyl group is basic and can be protonated in the presence of acid to form a salt. While it is already a tertiary amine and cannot be further alkylated or acylated easily, advanced synthetic methods have been developed for the functionalization of the piperazine ring itself.
C-H Functionalization: Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds adjacent to the nitrogen atoms in piperazine rings. mdpi.comnih.gov These methods, often involving photoredox catalysis or directed lithiation, allow for the introduction of aryl, alkyl, or other functional groups at the α-carbon positions of the piperazine scaffold. encyclopedia.pub Such transformations would create more complex derivatives of the parent molecule.
The following table outlines potential functional group transformations for the molecule.
| Moiety | Reagent(s) | Product Type | Reaction Name/Type |
| Aniline (-NH₂) | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | 2-Chloro-1-fluoro-6-(4-methylpiperazin-1-yl)benzene | Diazotization followed by Sandmeyer Reaction |
| Aniline (-NH₂) | 1. Acetic Anhydride 2. Br₂, Acetic Acid 3. H₃O⁺, heat | 4-Bromo-2-fluoro-6-(4-methylpiperazin-1-yl)aniline | Protection, Electrophilic Halogenation, Deprotection |
| Aniline (-NH₂) | 1. Acetic Anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | 2-Fluoro-4-nitro-6-(4-methylpiperazin-1-yl)aniline | Protection, Electrophilic Nitration, Deprotection |
| Piperazine | Photoredox catalyst, Aryl halide | C-H Arylated Piperazine Derivative | C-H Functionalization |
Advanced Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR and ¹³C NMR for Core Structure Confirmation
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline, one would expect to observe distinct signals for the aromatic protons, the protons of the piperazine (B1678402) ring, and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment. The coupling patterns (splitting) of the aromatic protons would be influenced by the fluorine and amino substituents, providing crucial information about their relative positions on the aniline (B41778) ring.
¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, offering insights into the carbon skeleton. The spectrum for this compound would show distinct peaks for each unique carbon atom in the aromatic ring, the piperazine ring, and the methyl group. The chemical shifts of the aromatic carbons would be significantly influenced by the electronegative fluorine atom and the electron-donating amino and piperazinyl groups.
A hypothetical data table for the expected NMR shifts is presented below. The exact values would need to be determined experimentally.
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 160 |
| Piperazine CH₂ | 2.5 - 3.5 | 45 - 55 |
| Methyl CH₃ | 2.2 - 2.8 | ~45 |
| NH₂ | Broad, variable | - |
¹⁹F NMR for Fluorine Environment Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for probing its local electronic environment. A single resonance would be expected for the fluorine atom in this compound. The chemical shift of this signal would be indicative of the electronic effects of the adjacent amino and piperazinyl groups. Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing definitive evidence for their spatial proximity.
Two-Dimensional NMR Techniques for Connectivity
To establish the complete bonding network and spatial relationships between atoms, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For instance, it would confirm the connectivity of protons within the aromatic ring and the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). It would be used to definitively assign the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds, which is critical for piecing together the entire molecular structure, including the connection of the piperazine ring to the aniline core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₆FN₃), the expected exact mass would be calculated. The experimental HRMS value confirming this calculated mass would provide strong evidence for the compound's molecular formula. Analysis of the isotopic pattern, particularly the presence of ¹³C isotopes, would further support the proposed formula. The fragmentation pattern observed in the mass spectrum would offer additional structural information, as the molecule breaks apart in a predictable manner, revealing its constituent substructures.
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₁H₁₇FN₃⁺ | 210.1401 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-F stretch.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| C-N Bond | C-N Stretch | 1250 - 1350 |
| C-F Bond | C-F Stretch | 1000 - 1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
No published studies containing UV-Vis spectroscopic data for this compound were identified. This type of analysis would typically provide insights into the electronic transitions (e.g., π→π* and n→π*) within the molecule, revealing information about its chromophores and the extent of electronic conjugation between the fluorinated aniline ring and the methylpiperazinyl substituent. Without experimental data, a discussion of its absorption maxima (λmax), molar absorptivity, and the influence of solvent polarity on its electronic structure remains speculative.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Similarly, a search for X-ray crystallographic data did not yield any results for this compound. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms in the solid state. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing and influence the material's bulk properties. In the absence of a determined crystal structure, these molecular and intermolecular parameters for this compound are unknown.
Role As a Synthetic Intermediate and Chemical Building Block
Precursor in the Synthesis of Advanced Heterocyclic Scaffolds
The strategic placement of the amino, fluoro, and methylpiperazine groups on the aniline (B41778) ring makes 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline an ideal starting material for synthesizing a variety of nitrogen-containing heterocycles. The ortho-phenylenediamine-like arrangement of the amino group and the piperazine (B1678402) nitrogen, coupled with the activating and directing effects of the fluorine atom, facilitates cyclization reactions to form fused ring systems.
Benzimidazole (B57391) Derivatives Synthesis
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmacologically active molecules. The synthesis of benzimidazole derivatives from this compound can be efficiently achieved through condensation reactions with various carboxylic acids or their equivalents. A common and effective method is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions and heat.
While direct literature on the target compound is limited, a closely related synthesis illustrates this pathway. In a similar process, 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline is first reduced to its corresponding diamine and then cyclized with various aromatic aldehydes to yield a series of potent urease inhibitors. nih.gov Applying this precedent, this compound can be reacted with a range of aldehydes or carboxylic acids to produce a library of novel benzimidazole derivatives. The reaction typically proceeds by forming an initial Schiff base with the aniline nitrogen, followed by an intramolecular cyclization and subsequent aromatization to furnish the stable benzimidazole core.
Table 1: Representative Benzimidazole Derivatives Synthesized from a Structurally Similar Precursor
| Derivative Name | R-Group on Benzimidazole | Yield (%) |
|---|---|---|
| 6-(4-ethylpiperazin-1-yl)-5-fluoro-2-(p-tolyl)-1H-benzo[d]imidazole | p-tolyl | 47% |
| 2-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole | 4-chlorophenyl | 56% |
| 2-(4-bromophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole | 4-bromophenyl | 40% |
| 2-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole | 2-chlorophenyl | 39% |
| 2-(3-bromophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole | 3-bromophenyl | 38% |
Data derived from the synthesis using 6-(4-ethylpiperazin-1-yl)-5-fluoro-1,2-diaminobenzene, a close structural analog. nih.gov
Quinazoline (B50416) and Pyridine (B92270) Derivatives Synthesis
The synthesis of quinazolines, another class of biologically significant heterocycles, can also utilize this compound as a key precursor. nih.gov Synthetic strategies often involve the reaction of the aniline with a molecule containing a two-carbon unit that can undergo cyclization. For instance, reaction with formamide, orthoesters, or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can provide the necessary atoms to form the pyrimidine (B1678525) ring of the quinazoline system. nih.gov
A relevant example is the synthesis of 4-anilino-6-aminoquinazoline derivatives, where a substituted aniline is crucial for forming the final structure. nih.gov In a potential pathway, this compound could be reacted with a 2-amino-benzonitrile derivative to construct the quinazoline core through a cyclocondensation reaction. A related fluorinated quinazoline derivative, N-(3-(2-((2,3-difluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide, highlights the incorporation of this aniline moiety into complex quinazoline structures. pubcompare.ai
Pyridine derivatives, which are central to medicinal chemistry, can be synthesized through various condensation reactions. ijpsonline.commdpi.com While less common, anilines can be incorporated into pyridine rings through multi-component reactions, such as the Hantzsch pyridine synthesis, or through cycloaddition/cycloreversion sequences with suitable dienophiles. nih.gov The amino group of this compound can serve as the nitrogen source for the pyridine ring, while the rest of the molecule provides a bulky substituent that can influence the regioselectivity of the cyclization.
Other Nitrogen-Containing Heterocycles
The utility of this compound extends to the synthesis of other nitrogen-containing heterocycles. d-nb.infonih.govopenmedicinalchemistryjournal.com For example, reaction with carbon disulfide can lead to the formation of benzothiazole (B30560) derivatives, leveraging the reactivity of the ortho-amino group. Similarly, reaction with nitrous acid could produce a benzotriazole (B28993) intermediate, which is a versatile precursor for further synthetic transformations. The presence of multiple nitrogen atoms in the molecule also makes it a candidate for synthesizing more complex fused systems, such as triazolobenzimidazoles or pyrazinoquinazolines, through multi-step reaction sequences.
Scaffold for Complex Molecule Construction in Organic Synthesis
Beyond its role as a precursor for specific heterocyclic systems, this compound serves as a versatile scaffold for the construction of more elaborate molecules. A molecular scaffold provides a core structure upon which other functional groups and molecular fragments can be systematically attached. mdpi.com
Design Principles for Novel Molecular Architectures
The design of novel molecules often relies on the principle of "privileged scaffolds," which are molecular frameworks that are able to bind to multiple biological targets. The fluoro-phenylpiperazine motif is a well-established privileged structure in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate the pKa of nearby functional groups. The methylpiperazine group is frequently incorporated to improve aqueous solubility, introduce a basic center for salt formation, and provide a vector for further chemical modification. nih.govmdpi.com
When designing new molecular architectures based on this compound, chemists can exploit these features. The primary amino group acts as a key handle for building out the molecule, for instance, through amide bond formation or reductive amination. The aromatic ring can undergo electrophilic substitution, although the existing substituents will direct incoming groups to specific positions. This allows for the rational design of molecules with specific three-dimensional arrangements of functional groups, tailored for interaction with a particular biological target.
Exploration of Diverse Chemical Space through Derivatization
Derivatization of the this compound scaffold is a powerful strategy for exploring a wide chemical space and generating libraries of related compounds for screening. nih.gov The primary amino group is the most accessible site for derivatization.
Table 2: Potential Derivatization Reactions
| Reaction Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Acylation | Acetyl chloride | Amide |
| Sulfonylation | Tosyl chloride | Sulfonamide |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine |
| Urea Formation | Phenyl isocyanate | Urea |
These reactions can be used to attach a wide variety of substituents, including alkyl chains, aromatic rings, and other heterocyclic systems. This allows for the systematic modification of properties such as lipophilicity, polarity, and steric bulk. Furthermore, the tertiary amine of the piperazine ring can be quaternized to introduce a permanent positive charge, or if N-demethylation were performed, the resulting secondary amine would provide an additional site for derivatization. This multi-faceted reactivity makes this compound an excellent starting point for combinatorial chemistry and the discovery of new lead compounds in drug development.
Impact of Piperazine and Fluoroaniline (B8554772) Moieties on Molecular Design (General Structural Influence)
The piperazine moiety is a prevalent heterocyclic scaffold in medicinal chemistry and drug discovery. nih.gov Its inclusion in a molecular structure can confer several advantages:
Improved Pharmacokinetic Profile: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which often leads to enhanced aqueous solubility and improved bioavailability of drug candidates. mdpi.com
Versatile Functionalization: The secondary amine in the piperazine ring provides a reactive site for the introduction of various substituents, allowing for the fine-tuning of a molecule's properties to optimize its interaction with biological targets. researchgate.net
Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring can introduce a degree of rigidity to a molecule, which can be advantageous for specific binding to protein targets. mdpi.com
The fluoroaniline moiety , on the other hand, contributes its own set of unique properties:
Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine at a potential site of metabolic oxidation can block this process, leading to increased metabolic stability and a longer half-life of a compound in the body.
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
The combination of these moieties in this compound results in a building block with a unique profile. The ortho-position of the fluorine atom relative to the amino group can induce specific conformational preferences and influence the basicity of the aniline nitrogen. The presence of the N-methylpiperazine group at the other ortho position introduces a bulky and basic substituent that further modulates the molecule's shape and electronic properties.
| Moiety | Key Structural Influences |
| Piperazine | Enhanced aqueous solubilityVersatile functionalization pointIncreased metabolic stabilityStructural rigidity |
| Fluoroaniline | Modulation of electronic propertiesIncreased metabolic stabilityEnhanced lipophilicityPotential for specific binding interactions |
Functionalization for Material Science Applications (General Chemical Application)
The functionalization of aniline monomers with various substituents is a common strategy to tailor the properties of the resulting polymers. rsc.org The presence of substituents on the aniline ring can significantly affect the polymerization process and the final properties of the polymer, such as solubility, thermal stability, and electrical conductivity. researchgate.net
Potential Impact on Polymer Properties:
Solubility: The incorporation of bulky and polar groups like N-methylpiperazine can disrupt the packing of polymer chains, potentially leading to increased solubility in common organic solvents. researchgate.net This is a significant advantage, as the processability of unsubstituted polyaniline is often limited by its poor solubility.
Thermal Stability: The presence of the strong carbon-fluorine bond in the fluoroaniline moiety could enhance the thermal stability of the resulting polymer.
Electrical Conductivity: The introduction of substituents on the aniline ring generally tends to decrease the electrical conductivity of polyanilines compared to the unsubstituted parent polymer. This is often attributed to steric hindrance that can disrupt the planarity of the polymer backbone and hinder the delocalization of electrons. The bulky N-methylpiperazine group at the ortho position would likely have a significant impact on the polymer's conformation and, consequently, its conductivity.
Sensing Applications: The nitrogen atoms in the piperazine ring could act as binding sites for metal ions or other analytes, making polymers derived from this monomer potential candidates for chemical sensor applications. rsc.org The electronic properties of the polymer could be modulated upon binding, leading to a detectable signal.
The synthesis of polymers from this compound could be achieved through oxidative chemical or electrochemical polymerization methods, which are standard techniques for producing polyanilines. nih.gov The specific reaction conditions would likely need to be optimized to account for the electronic and steric effects of the substituents.
| Property | Expected Influence of Substituents | Rationale |
| Solubility | Increase | Bulky piperazine group disrupts polymer chain packing. researchgate.net |
| Thermal Stability | Increase | Strong C-F bond in the fluoroaniline moiety. |
| Electrical Conductivity | Decrease | Steric hindrance from ortho-substituents may reduce planarity and electron delocalization. |
| Sensing Potential | Possible | Piperazine nitrogens can act as binding sites for analytes. rsc.org |
Conclusion and Future Perspectives in 2 Fluoro 6 4 Methylpiperazin 1 Yl Aniline Research
Summary of Key Academic Contributions and Methodological Advancements
While specific research focused solely on 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline is not extensively documented in publicly available literature, the academic contributions to the synthesis and understanding of polysubstituted anilines, in general, provide a framework for its significance. The presence of an ortho-fluoro group, an amino group, and a methylpiperazinyl moiety on a benzene (B151609) ring presents a unique combination of electronic and steric properties.
Methodological advancements in the synthesis of substituted anilines are of direct relevance. Traditional methods for the synthesis of such compounds often face challenges in regioselectivity and functional group tolerance. Recent progress in catalysis has offered new pathways. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become transformative for the formation of C-N bonds, allowing for the introduction of the methylpiperazinyl group onto a fluorinated aniline (B41778) precursor with high efficiency. Furthermore, developments in directed ortho-metalation (DoM) strategies could, in principle, allow for the selective functionalization of the aniline ring.
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. Academic contributions in the area of fluorination chemistry, including late-stage fluorination techniques, are therefore pertinent to the synthesis and potential applications of compounds like this compound.
Identification of Promising Avenues for Further Fundamental Research
The unique substitution pattern of this compound opens up several promising avenues for fundamental research. A primary area of investigation would be the systematic exploration of its synthesis. Developing a robust and scalable synthetic route would be the first step to enabling further studies. This could involve the comparison of different catalytic systems and reaction conditions to optimize yield and purity.
A detailed investigation of the compound's physicochemical properties would also be of significant interest. This would include experimental and computational studies of its conformational preferences, electronic structure, and reactivity. The interplay between the electron-withdrawing fluorine atom and the electron-donating amino and methylpiperazinyl groups is expected to have a significant impact on the molecule's properties.
Furthermore, the potential of this compound as a scaffold in medicinal chemistry warrants exploration. The piperazine (B1678402) moiety is a common feature in many biologically active compounds, and the fluoro-aniline core could serve as a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.
Theoretical and Synthetic Challenges Remaining in Substituted Anilines
Despite significant progress, several theoretical and synthetic challenges remain in the field of substituted anilines. One of the major hurdles is the development of methods for the regioselective synthesis of polysubstituted anilines. nih.gov Current synthetic strategies often lead to mixtures of isomers, which can be difficult to separate. nih.gov New catalytic systems with higher selectivity are needed to address this challenge.
From a theoretical standpoint, accurately predicting the impact of multiple substituents on the properties and reactivity of the aniline ring remains a complex task. The development of more sophisticated computational models is necessary to better understand these substituent effects and to guide the design of new synthetic targets.
Another challenge lies in the isosteric replacement of anilines in drug candidates to mitigate potential toxicities associated with the aniline motif. nih.gov While progress has been made in developing saturated isosteres, the synthesis of a diverse range of these replacements remains a significant synthetic obstacle. nih.govacs.org
| Challenge | Description |
| Regioselectivity | Achieving precise control over the position of substituents on the aniline ring during synthesis. |
| Theoretical Prediction | Accurately modeling the electronic and steric effects of multiple substituents on the properties of anilines. |
| Isosteric Replacement | Designing and synthesizing non-aromatic bioisosteres to improve the safety profiles of aniline-containing compounds. nih.gov |
| Scalability | Developing synthetic routes that are efficient and cost-effective for the large-scale production of complex anilines. |
Potential for Broader Application in Diverse Fields of Chemical Science (General, non-specific)
Beyond its potential in medicinal chemistry, the structural motifs present in this compound suggest broader applications in various fields of chemical science. Functionalized anilines are versatile building blocks in organic synthesis and can be used to construct a wide range of more complex molecules.
In materials science, aniline derivatives are precursors to polyanilines, a class of conducting polymers with applications in sensors, electronic devices, and corrosion protection. The specific substituents on the aniline ring can be used to tune the electronic and physical properties of the resulting polymers. For example, the incorporation of fluorine atoms could enhance the thermal stability and oxidative resistance of the polymer.
Furthermore, the presence of the piperazine group could impart interesting properties for applications in coordination chemistry and catalysis. The nitrogen atoms of the piperazine ring can act as ligands for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or homogeneous catalysts with unique reactivity. The development of new aniline derivatives, therefore, holds promise for advancing these diverse areas of chemical science.
Q & A
Q. What are the standard synthetic routes for 2-fluoro-6-(4-methylpiperazin-1-yl)aniline, and how can purity be optimized?
Methodological Answer: A common approach involves nucleophilic aromatic substitution (NAS) of a fluorinated nitrobenzene precursor with 4-methylpiperazine. For example, 2-fluoro-6-nitroaniline can react with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–120°C under basic conditions (e.g., K₂CO₃) to introduce the piperazinyl group . Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate. Purity optimization requires rigorous post-synthesis purification: column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from ethanol/water mixtures. Purity ≥98% is confirmed via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation combines spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm), piperazine methyl (δ 2.3–2.5 ppm), and NH₂ (δ 4.5–5.0 ppm, broad). Fluorine coupling (³J~8 Hz) confirms substitution patterns .
- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 250.3 (calculated for C₁₁H₁₅FN₄).
- X-ray Crystallography : Single-crystal analysis (e.g., SHELX refinement) verifies bond angles and spatial arrangement .
Q. What are the critical solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Solubility improves with acidification (e.g., HCl to form dihydrochloride salts) .
- Stability : Sensitive to light and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability in solution varies: ≤24 hours in DMSO at RT, ≤1 week at 4°C .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
Methodological Answer:
- Temperature Control : Maintain 100–110°C during NAS to avoid decomposition. Microwave-assisted synthesis (e.g., 150°C, 30 min) reduces reaction time and improves yield .
- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reduction; Pd/C typically offers higher selectivity (≥95% yield).
- Byproduct Mitigation : Monitor intermediates via TLC (Rf ~0.4 in EtOAc/hexane). Common byproducts (e.g., dehalogenated or over-alkylated derivatives) are removed via gradient chromatography .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability (e.g., purity ≥98%).
- SAR Studies : Compare substituent effects (e.g., fluoro vs. chloro at position 2) on target affinity. For example, fluorination enhances metabolic stability but may reduce solubility .
- Computational Modeling : MD simulations (e.g., AutoDock Vina) predict binding modes to receptors like VAP-1 or NQO1, clarifying discrepancies in IC₅₀ values .
Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Hammett Analysis : The electron-withdrawing fluoro group (σp ~0.06) deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the NH₂ group.
- Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes coupling with aryl halides at 80°C, leveraging the amine’s nucleophilicity. Yields drop with bulky electrophiles due to steric hindrance .
Q. What environmental degradation pathways are relevant for this compound, and how are they modeled?
Methodological Answer:
- Photodegradation : UV irradiation in aqueous media generates hydroxylated byproducts (LC-MS/MS analysis). Quantum chemical calculations (Gaussian 09) predict λmax for photolytic susceptibility .
- Soil Mobility : Column leaching experiments (CEC ~15 cmol/kg) show moderate adsorption in loamy soils. First-order kinetics models estimate t₁/₂ ~30 days under aerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
